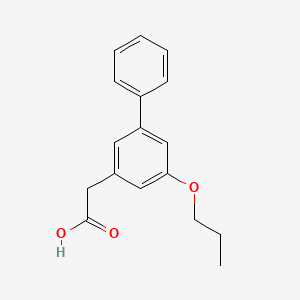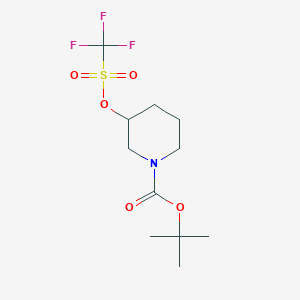![molecular formula C22H20N4O B13950351 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[4,3-b]pyridine moiety fused with an indole ring, along with a cyclopentylprop-2-yn-1-ol side chain. The presence of these diverse functional groups makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[4,3-b]pyridine core through the reaction of a pyrazole derivative with a pyridine derivative under specific conditions . The final step involves the addition of the cyclopentylprop-2-yn-1-ol side chain via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolo[4,3-b]pyridine moieties.
Reduction: Reduction reactions can be performed on the alkyne group in the cyclopentylprop-2-yn-1-ol side chain.
Substitution: Various substitution reactions can occur at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mecanismo De Acción
The mechanism of action of 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo[4,3-b]pyridine core but differ in their substituents and side chains.
Indole derivatives: Compounds with an indole ring structure, which may have different functional groups attached.
Cyclopentylprop-2-yn-1-ol derivatives: These compounds have a similar side chain but may differ in their core structures.
Uniqueness
The uniqueness of 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol lies in its combination of multiple functional groups and heterocyclic rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C22H20N4O |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-[2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C22H20N4O/c27-20(15-4-1-2-5-15)10-8-14-7-9-16-13-19(24-18(16)12-14)22-21-17(25-26-22)6-3-11-23-21/h3,6-7,9,11-13,15,20,24,27H,1-2,4-5H2,(H,25,26) |
Clave InChI |
KJIJZFFBFDJUFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C#CC2=CC3=C(C=C2)C=C(N3)C4=NNC5=C4N=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13950271.png)
![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
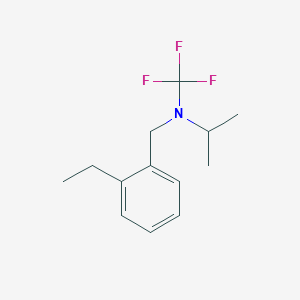

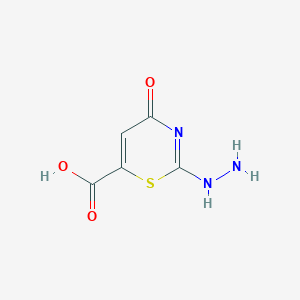
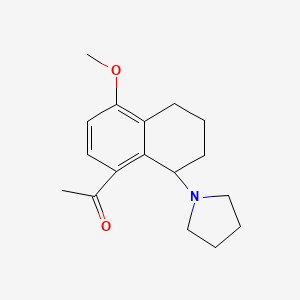
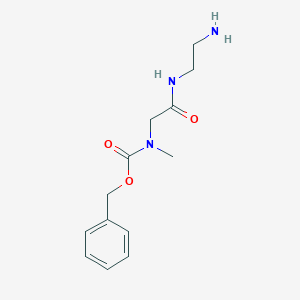
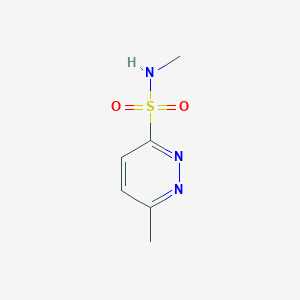
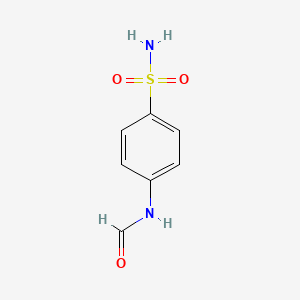

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
